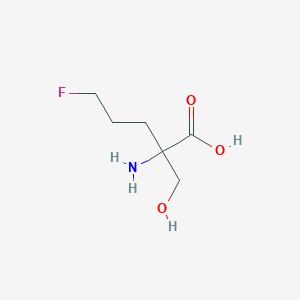

2-Amino-5-fluoro-2-(hydroxymethyl)pentanoic acid

Description

2-Amino-5-fluoro-2-(hydroxymethyl)pentanoic acid is a fluorinated amino acid derivative with a pentanoic acid backbone. Its structure includes:

- An amino group (-NH₂) at position 2.

- A hydroxymethyl group (-CH₂OH) also at position 2.

- A fluorine atom (-F) at position 5.

This compound combines polar (hydroxymethyl, amino, carboxylic acid) and lipophilic (fluorine) functional groups, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula |

C6H12FNO3 |

|---|---|

Molecular Weight |

165.16 g/mol |

IUPAC Name |

2-amino-5-fluoro-2-(hydroxymethyl)pentanoic acid |

InChI |

InChI=1S/C6H12FNO3/c7-3-1-2-6(8,4-9)5(10)11/h9H,1-4,8H2,(H,10,11) |

InChI Key |

AKHNODGVCRUDNB-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(CO)(C(=O)O)N)CF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-fluoro-2-(hydroxymethyl)pentanoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of fluorinating agents, such as diethylaminosulfur trifluoride (DAST), under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-fluoro-2-(hydroxymethyl)pentanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or thiols under basic conditions.

Major Products Formed:

Oxidation: 2-Amino-5-fluoro-2-(carboxymethyl)pentanoic acid.

Reduction: 2-Amino-5-fluoro-2-(hydroxymethyl)pentane.

Substitution: 2-Amino-5-azido-2-(hydroxymethyl)pentanoic acid.

Scientific Research Applications

2-Amino-5-fluoro-2-(hydroxymethyl)pentanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and protein modification.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-5-fluoro-2-(hydroxymethyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the amino and hydroxymethyl groups facilitate interactions with active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

(S)-2-Amino-5,5,5-trifluoropentanoic Acid

Structure: Position 2 has an amino group, and position 5 is substituted with three fluorine atoms. Key Differences:

- Lacks the hydroxymethyl group at position 2.

- Contains a trifluoromethyl (-CF₃) group instead of a single fluorine.

Synthesis : Prepared via dynamic kinetic resolution (DKR) of racemic precursors, ensuring high enantiomeric purity .

Applications : Used in medicinal chemistry for its metabolic stability due to fluorine’s electronegativity and resistance to oxidation .

(S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic Acid

Structure: Position 2 has an amino group, and position 5 is substituted with a methylthio-acetimidamido group (-NHC(SCH₃)NH₂). Key Differences:

- Replaces fluorine with a sulfur-containing acetimidamido group.

- The bulky substituent at C5 may hinder membrane permeability. Applications: Acts as an inhibitor of neuronal nitric oxide synthase (nNOS), highlighting the role of sulfur in enzyme binding .

4-Hydroxy-3-(hydroxymethyl)pentanoic Acid

Structure: Hydroxyl (-OH) at C4 and hydroxymethyl (-CH₂OH) at C3 on a pentanoic acid backbone. Key Differences:

- Lacks fluorine and amino groups.

- Hydroxyl/hydroxymethyl placement alters polarity and hydrogen-bonding capacity.

Applications : Demonstrates anxiolytic and antidepressant effects in mice, linked to GABA-A receptor modulation .

BC-01 Prodrug (5-FU/Ubenimex Mutual Prodrug)

Structure : Contains a hydroxymethyl group as a linker between 5-fluorouracil (5-FU) and ubenimex.

Key Differences :

- Hydroxymethyl serves as a cleavable prodrug linker.

- Combines two pharmacophores (5-FU and aminopeptidase inhibitor). Applications: Enhances anticancer efficacy through synergistic release of parent drugs .

| Property | Target Compound | BC-01 Prodrug |

|---|---|---|

| Hydroxymethyl role | Structural moiety | Prodrug linker (cleaved in vivo) |

| Bioactivity | Standalone compound | Anticancer (dual mechanism) |

Biological Activity

2-Amino-5-fluoro-2-(hydroxymethyl)pentanoic acid (also referred to as 5-fluoro-hydroxymethyl-2-amino-pentanoic acid) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C6H12FNO4 |

| Molecular Weight | 179.17 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

The biological activity of this compound is primarily attributed to its structural similarity to natural amino acids, which allows it to interact with various biological targets. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of nucleotides or proteins.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially through disruption of microbial cell wall synthesis.

Biological Activity

Research findings indicate that this compound has demonstrated various biological activities:

Case Studies and Research Findings

- Antiviral Studies : A study focusing on structurally related compounds revealed that modifications similar to those in this compound can enhance antiviral activity against HIV by inhibiting reverse transcriptase .

- Cytotoxicity Assessments : In vitro assays have been conducted to evaluate the cytotoxic effects of various amino acid derivatives on cancer cell lines. Although direct studies on this specific compound are scarce, related compounds have shown significant antitumor activity .

- Antimicrobial Testing : Research on amino acid derivatives has indicated that certain modifications can lead to increased antimicrobial efficacy against pathogenic bacteria and fungi .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other amino acid analogs:

| Compound | Antiviral Activity | Antitumor Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Potentially present | Limited data | Preliminary evidence |

| 5-Fluorouracil | Strong | Strong | Moderate |

| 4-(4-Hydroxypiperidin-1-yl)pyridine-2-carboxylic acid | Moderate | Moderate | Strong |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.